4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a chloro, nitro, and thiophene moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Amidation: Formation of the amide bond by reacting the chloronitrobenzene with an appropriate amine.
Thiophene Ring Formation: Cyclization to form the tetrahydrothiophene ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide would depend on its specific biological target. Generally, compounds with nitro and chloro groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring may also play a role in binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzamide: Lacks the thiophene ring.
3-Nitro-N-(2-oxo-tetrahydro-thiophen-3-yl)-benzamide: Lacks the chloro group.
4-Chloro-N-(2-oxo-tetrahydro-thiophen-3-yl)-benzamide: Lacks the nitro group.
Uniqueness
The presence of both the nitro and chloro groups, along with the thiophene ring, makes 4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide unique. These functional groups may contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H9ClN2O4S |
---|---|
Molecular Weight |
300.72g/mol |
IUPAC Name |
4-chloro-3-nitro-N-(2-oxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H9ClN2O4S/c12-7-2-1-6(5-9(7)14(17)18)10(15)13-8-3-4-19-11(8)16/h1-2,5,8H,3-4H2,(H,13,15) |
InChI Key |
HAAUYRHTOYLFAP-UHFFFAOYSA-N |
SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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